Dimethyl oxalate

Description

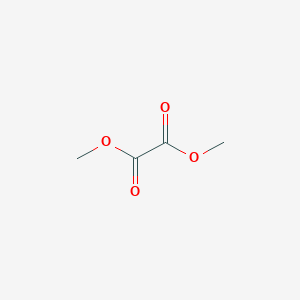

Structure

3D Structure

Properties

IUPAC Name |

dimethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMVENUNSWAXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)2C2O4, C4H6O4 | |

| Record name | dimethyl oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060287 | |

| Record name | Ethanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline aggregates; [MSDSonline] | |

| Record name | Methyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.14 [mmHg] | |

| Record name | Methyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

553-90-2 | |

| Record name | Dimethyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ3Q79344S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Oxalate from Oxalic Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl oxalate (B1200264) from oxalic acid and methanol (B129727), focusing on the direct esterification method. It includes detailed experimental protocols, a summary of key reaction parameters, and visualizations of the chemical processes involved. This document is intended to serve as a practical resource for professionals in research and development.

Introduction

Dimethyl oxalate is a versatile chemical intermediate with applications in various fields, including pharmaceuticals, agrochemicals, and polymer synthesis. One common and well-established method for its preparation is the direct esterification of oxalic acid with methanol, a reaction catalyzed by a strong acid. This process, known as Fischer esterification, is a reversible reaction where the equilibrium can be shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction.

While other industrial routes exist, such as the oxidative carbonylation of methanol, direct esterification remains a valuable method, particularly for laboratory-scale synthesis, due to its simplicity and reliance on readily available starting materials.

Reaction Mechanism and Kinetics

The synthesis of this compound from oxalic acid and methanol proceeds via a Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Reaction Equation:

(COOH)₂ + 2 CH₃OH ⇌ (COOCH₃)₂ + 2 H₂O

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The catalyst protonates a carbonyl oxygen of oxalic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction proceeds in two steps, with the formation of the monoester, monomethyl oxalate, as an intermediate.

// Reactants OxalicAcid [label="Oxalic Acid\n(COOH)₂"]; Methanol1 [label="Methanol\n(CH₃OH)"]; H_plus [label="H⁺ (catalyst)", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates ProtonatedOxalic [label="Protonated\nOxalic Acid"]; Tetrahedral1 [label="Tetrahedral\nIntermediate 1"]; MonomethylOxalate [label="Monomethyl Oxalate"]; ProtonatedMonoester [label="Protonated\nMonomethyl Oxalate"]; Tetrahedral2 [label="Tetrahedral\nIntermediate 2"];

// Products DimethylOxalate [label="this compound\n(COOCH₃)₂"]; Water1 [label="H₂O"]; Water2 [label="H₂O"]; Methanol2 [label="Methanol\n(CH₃OH)"];

// Pathway OxalicAcid -> ProtonatedOxalic [label="+ H⁺"]; ProtonatedOxalic -> Tetrahedral1 [label="+ CH₃OH"]; Tetrahedral1 -> MonomethylOxalate [label="- H₂O, - H⁺"]; MonomethylOxalate -> ProtonatedMonoester [label="+ H⁺"]; ProtonatedMonoester -> Tetrahedral2 [label="+ CH₃OH"]; Tetrahedral2 -> DimethylOxalate [label="- H₂O, - H⁺"];

// Catalyst Regeneration H_plus_out1 [label="H⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; H_plus_out2 [label="H⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; Tetrahedral1 -> H_plus_out1 [style=invis]; Tetrahedral2 -> H_plus_out2 [style=invis];

// Reactant Inputs {rank=same; OxalicAcid; Methanol1; H_plus} {rank=same; DimethylOxalate; Water1; Water2} }

Data Presentation: Reaction Parameters and Yields

The yield of this compound is influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of reactants. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Catalyst on this compound Yield

| Catalyst | Reactant Ratio (Methanol:Oxalic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 2.5:1 | Reflux | 1 | 68-76 | Organic Syntheses[1] |

| Sulfuric Acid | 2.47:1.01 | Not specified | Not specified | 74.7 | Brainly[1] |

| Hydrogen Chloride | Not specified | Not specified | Not specified | Mentioned as a catalyst | Organic Syntheses[1] |

Table 2: Effect of Reactant Molar Ratio on Esterification Yield (General Trends)

| Reactant Ratio (Alcohol:Acid) | General Effect on Yield | Rationale |

| Increased | Increases | Shifts the reaction equilibrium towards the products (Le Chatelier's Principle). |

| Decreased | Decreases | Limits the extent of the forward reaction. |

Table 3: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆O₄ |

| Molar Mass | 118.09 g/mol |

| Melting Point | 53-55 °C |

| Boiling Point | 166-167 °C |

| Appearance | Colorless or white solid |

| Solubility | Soluble in water |

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound.

Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Anhydrous oxalic acid: 90 g (1 mole)

-

Methanol: 100 mL (approximately 79 g, 2.5 moles)

-

Concentrated sulfuric acid: 35 mL

-

Hot methanol (for rinsing)

-

Redistilled methanol (for recrystallization)

Equipment:

-

500-mL Pyrex flask

-

Mechanical stirrer

-

Separatory funnel

-

Reflux condenser (optional, if heating is prolonged)

-

Heated glass funnel

-

15-cm filter paper

-

500-mL wide-mouthed Erlenmeyer flask

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

-

Beakers

Procedure:

-

Reaction Setup: In a 500-mL Pyrex flask equipped with a mechanical stirrer and a separatory funnel, combine 90 g of anhydrous oxalic acid and 100 mL of methanol.

-

Catalyst Addition: While stirring the mixture rapidly, slowly add 35 mL of concentrated sulfuric acid from the separatory funnel. The addition should be slow to prevent excessive heat generation.

-

Reaction: If necessary, gently heat the mixture to near boiling to ensure all the oxalic acid dissolves. The major part of the reaction is completed within a few minutes.[1]

-

Initial Filtration: Filter the hot reaction mixture rapidly through a pre-heated glass funnel with a 15-cm filter paper into a 500-mL wide-mouthed Erlenmeyer flask.

-

Rinsing: Rinse the reaction flask with 40 mL of hot methanol and pour this rinsing through the filter paper to collect any remaining product.

-

Crystallization: Allow the filtrate to stand at 15°C for several hours, or overnight, to allow for complete crystallization of the this compound.

-

First Filtration and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold methanol, and press them as dry as possible between filter papers.

-

Second Crop of Crystals: Cool the filtrate to approximately -10°C in an ice-salt bath to obtain a second crop of crystals. Filter these rapidly and dry as before.

-

Purification by Recrystallization: Dissolve the combined crude product in 100 mL of hot redistilled methanol. Filter the hot solution through a warm funnel to remove any insoluble impurities.

-

Final Crystallization and Collection: Allow the filtrate to cool and crystallize. After several hours, collect the pure crystals by suction filtration. A second crop can be obtained by chilling the filtrate.

-

Drying: Dry the purified this compound crystals. The final product should have a melting point of 52.5–53.5°C. The expected yield is 80–90 g (68–76% of the theoretical amount).[1]

// Nodes Reactants [label="1. Mix Anhydrous Oxalic Acid\nand Methanol"]; Catalyst [label="2. Add Concentrated H₂SO₄\n(catalyst)"]; Reaction [label="3. Heat to Near Boiling"]; HotFiltration [label="4. Hot Filtration"]; Crystallization1 [label="5. Cool to 15°C for\nInitial Crystallization"]; Filtration1 [label="6. Suction Filtration of\nCrude Product"]; Crystallization2 [label="7. Cool Filtrate to -10°C\nfor Second Crop"]; Filtration2 [label="8. Suction Filtration of\nSecond Crop"]; Purification [label="9. Recrystallization from\nHot Methanol"]; FinalProduct [label="10. Pure this compound\nCrystals", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Reactants -> Catalyst; Catalyst -> Reaction; Reaction -> HotFiltration; HotFiltration -> Crystallization1; Crystallization1 -> Filtration1; Filtration1 -> Crystallization2 [label="Filtrate"]; Crystallization2 -> Filtration2; Filtration1 -> Purification [label="Crude Crystals"]; Filtration2 -> Purification [label="Crude Crystals"]; Purification -> FinalProduct; }

Alternative Catalysts and Future Outlook

While sulfuric acid is a common and effective catalyst, research into alternative catalysts is ongoing, with a focus on improving yields, reducing environmental impact, and simplifying purification.

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer potential advantages over homogeneous catalysts like sulfuric acid. These include ease of separation from the reaction mixture, reusability, and reduced corrosivity. While specific data for this compound synthesis is limited, studies on other esterification reactions have shown high conversions using these catalysts.

-

Other Homogeneous Catalysts: Hydrochloric acid and p-toluenesulfonic acid are also effective catalysts for Fischer esterification.

The development of more efficient and environmentally friendly catalytic systems will be crucial for the future of this compound synthesis. Further research is needed to provide a direct comparison of these alternative catalysts with traditional methods for the specific synthesis of this compound from oxalic acid and methanol.

Conclusion

The synthesis of this compound from oxalic acid and methanol via Fischer esterification is a robust and well-documented method suitable for laboratory and potentially larger-scale production. The use of a strong acid catalyst, such as sulfuric acid, in conjunction with an excess of methanol, drives the reaction to produce good yields of the desired product. The purification of this compound is readily achieved through crystallization. This technical guide provides researchers and professionals with the fundamental knowledge and detailed protocols necessary to successfully synthesize this important chemical intermediate. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl oxalate (B1200264) (DMO) is a diester of oxalic acid with the chemical formula C₄H₆O₄. It presents as a white crystalline solid at room temperature and is a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl oxalate, including detailed experimental protocols for their determination. Spectroscopic data are presented and analyzed, and key chemical reactions, including those relevant to the pharmaceutical industry, are discussed and visualized. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this compound in their work.

Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the tables below, followed by detailed experimental protocols for their determination.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molar Mass | 118.09 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 53-55 °C | [2] |

| Boiling Point | 163.5-167 °C | [2] |

| Flash Point | 75 °C | [3] |

| Autoignition Temperature | 480 °C | [3] |

Solubility and Density

| Property | Value | Conditions | Reference(s) |

| Solubility in Water | Soluble | 25 °C | [2] |

| Solubility in Ethanol (B145695) | Soluble (50 mg/mL) | [3] | |

| Solubility in Ether | Soluble | [4] | |

| Density | 1.148 g/cm³ | 25 °C | [3] |

Spectroscopic and Other Properties

| Property | Value | Reference(s) | | :--- | :--- | | Refractive Index (n_D) | 1.39 |[3] | | Vapor Pressure | 3 hPa | at 20 °C | | Log P | -0.17 | |

Chemical Properties and Reactivity

This compound is a versatile chemical intermediate that participates in a variety of reactions, making it a valuable building block in organic synthesis.

Hydrolysis

This compound can be hydrolyzed to oxalic acid and methanol (B129727). This reaction is reversible and can be catalyzed by either acid or base.

Transesterification

It can undergo transesterification with other alcohols in the presence of a catalyst to form different oxalate esters. For instance, reaction with ethanol yields diethyl oxalate.

Reduction

The hydrogenation of this compound is an important industrial process for the production of ethylene (B1197577) glycol. This reaction is typically carried out at high pressure and temperature over a copper-based catalyst.

Condensation Reactions

This compound is a useful reagent in Claisen condensation reactions. For example, it condenses with o-phenylenediamine (B120857) to produce quinoxalinedione, a heterocyclic scaffold found in various biologically active molecules.[2] This reactivity is of particular interest in medicinal chemistry and drug development.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.

-

Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure :

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 50 °C), the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid has melted is the final melting point. A narrow melting range (1-2 °C) is indicative of high purity.

-

Determination of Boiling Point

The boiling point is determined at atmospheric pressure using a distillation method.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure :

-

A sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

Determination of Density

The density of solid this compound can be determined by the displacement method.

-

Apparatus : Analytical balance, graduated cylinder, a liquid in which this compound is insoluble (e.g., a saturated hydrocarbon).

-

Procedure :

-

A known mass of this compound is weighed on the analytical balance.

-

A known volume of the inert liquid is placed in the graduated cylinder.

-

The weighed this compound is carefully added to the graduated cylinder, and the new volume is recorded.

-

The volume of the this compound is the difference between the final and initial volumes.

-

The density is calculated by dividing the mass of the sample by its volume.

-

Determination of Solubility

-

Apparatus : Test tubes, analytical balance, volumetric flasks, various solvents.

-

Procedure :

-

A known mass of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a test tube at a specific temperature (e.g., 25 °C).

-

The mixture is agitated until saturation is reached (i.e., no more solid dissolves).

-

The undissolved solid is separated by filtration or centrifugation.

-

A known volume of the saturated solution is taken, and the solvent is evaporated to determine the mass of the dissolved this compound.

-

Solubility is expressed as grams of solute per 100 mL of solvent.

-

Spectroscopic Analysis

-

Instrument : Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation : A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Analysis : The IR spectrum of this compound is characterized by a strong absorption band around 1750-1770 cm⁻¹ corresponding to the C=O stretching of the ester functional groups. Another significant absorption is observed in the 1300-1000 cm⁻¹ region due to C-O stretching.[5][6][7]

-

Instrument : Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis : The ¹H NMR spectrum of this compound is simple, showing a single sharp peak (a singlet) around 3.9 ppm.[8] This signal corresponds to the six equivalent protons of the two methyl groups. The ¹³C NMR spectrum will show two distinct signals: one for the carbonyl carbons and another for the methyl carbons.

-

Instrument : Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Sample Preparation : The sample is introduced into the instrument, where it is vaporized and ionized.

-

Analysis : The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 118.[1][9] Common fragmentation patterns for esters will also be observed, such as the loss of a methoxy (B1213986) group (-OCH₃) leading to a peak at m/z = 87, and a prominent peak at m/z = 59 corresponding to the [COOCH₃]⁺ fragment.[1][9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical pathways involving this compound.

Synthesis of this compound

Caption: Esterification of oxalic acid with methanol to produce this compound.

Hydrolysis of this compound

Caption: Reversible hydrolysis of this compound to oxalic acid and methanol.

Reduction to Ethylene Glycol

Caption: Catalytic hydrogenation of this compound to ethylene glycol.

Synthesis of Quinoxalinedione

Caption: Condensation of this compound with o-phenylenediamine.

Conclusion

This compound is a fundamental chemical with well-defined physical and chemical properties that make it a valuable reagent in both industrial and research settings. Its utility in organic synthesis, particularly in the formation of key intermediates for the pharmaceutical and polymer industries, underscores its importance. This guide provides essential data and methodologies to support the safe and effective use of this compound in a laboratory and research environment.

References

- 1. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound ReagentPlus , 99 553-90-2 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Molecular structure and infrared spectra of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structure and infrared spectra of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. This compound(553-90-2) 1H NMR spectrum [chemicalbook.com]

- 9. Ethanedioic acid, dimethyl ester [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dimethyl Oxalate (B1200264) (CAS 553-90-2)

Introduction

Dimethyl oxalate (DMO), identified by CAS number 553-90-2, is the dimethyl ester of oxalic acid with the chemical formula C₄H₆O₄.[1] It presents as a colorless or white solid and is a crucial intermediate in various industrial and synthetic processes.[1][2] This compound is valued for its high purity and versatile reactivity, making it an indispensable building block in organic synthesis, pharmaceuticals, agrochemicals, and polymer chemistry.[3][4] Its applications range from serving as a precursor for significant industrial chemicals like ethylene (B1197577) glycol and dimethyl carbonate to acting as a specialty solvent, plasticizer, and a less toxic methylating agent compared to traditional reagents like methyl iodide.[1][2][5] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental protocols relevant to a technical audience.

Chemical and Physical Properties

This compound is a colorless monoclinic crystalline solid at standard conditions.[6] It is soluble in alcohol and ether, and slightly soluble in water, decomposing in hot water.[6][7] Its key physical and chemical properties are summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 553-90-2 | [1] |

| IUPAC Name | This compound | [8] |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molar Mass | 118.088 g·mol⁻¹ | [1] |

| InChI Key | LOMVENUNSWAXEN-UHFFFAOYSA-N | [8] |

| SMILES | COC(=O)C(=O)OC | [8] |

| Physical Properties | ||

| Appearance | White crystals / Colorless monoclinic crystal | [1][6] |

| Melting Point | 50-55 °C | [1][9] |

| Boiling Point | 163-167 °C | [1][10] |

| Density | 1.148 g/mL at 25 °C | [9] |

| Vapor Pressure | 1.14 mmHg at 25 °C | [10] |

| Refractive Index (n20/D) | 1.39 | [9][11] |

| Solubility | ||

| Water | 60.3 g/L at 25 °C | [6][10] |

| Ethanol | Soluble (50 mg/mL) | [7][11] |

| Ether | Soluble | [6][9] |

| Safety Data | ||

| Flash Point | 75 °C (167 °F) | [6][10] |

| Hazard Class | 6.1(b) | [6] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the direct esterification of oxalic acid and the oxidative carbonylation of methanol (B129727).

Esterification of Oxalic Acid

This traditional method involves the reaction of oxalic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.[1] To prevent the hydrolysis of the ester product, anhydrous oxalic acid is often used.[12]

Reaction: 2 CH₃OH + (COOH)₂ --H₂SO₄--> (COOCH₃)₂ + 2 H₂O[1]

Oxidative Carbonylation of Methanol

This modern industrial route has gained significant interest as it utilizes C1 precursors (carbon monoxide and methanol).[1] The reaction is catalyzed by palladium complexes and involves methyl nitrite (B80452) as an intermediate, which is recycled in the process.[1][13] This method is advantageous as it avoids the use of oxalic acid directly.

Reaction: 4 CH₃OH + 4 CO + O₂ --Catalyst--> 2 (COOCH₃)₂ + 2 H₂O

The diagram below illustrates the primary synthesis workflows for this compound.

Caption: Primary synthesis routes for this compound.

Key Chemical Reactions and Applications

This compound is a versatile reagent used in a wide array of chemical transformations and industrial applications.[1][3]

-

Hydrogenation to Ethylene Glycol: A significant industrial application is the high-yield (over 94%) catalytic hydrogenation of DMO to produce ethylene glycol (MEG), a key component in polyester (B1180765) fibers and resins.[1][11]

-

Decarbonylation to Dimethyl Carbonate: DMO can be decarbonylated to produce dimethyl carbonate (DMC), a green solvent and reagent.[1]

-

Condensation Reactions: It readily undergoes condensation reactions. For instance, with diamines, it forms cyclic diamides, such as the reaction with o-phenylenediamine (B120857) to produce quinoxalinedione.[1]

-

Transesterification: DMO can be transesterified with other alcohols. For example, reaction with phenol (B47542) yields diphenyl oxalate, a precursor to diphenyl carbonate.[1]

-

Methylating Agent: this compound can serve as a methylating agent and is notably less toxic than alternatives like dimethyl sulfate (B86663) or methyl iodide.[1][5]

-

Polymer Synthesis: It is a monomer used in oxalate metathesis polymerization (OMP) with various diols to produce polyoxalates, a class of polyesters.[14][15]

-

Pharmaceutical and Agrochemical Synthesis: DMO is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and various pesticides and herbicides.[3][16][17]

The following diagram illustrates the central role of this compound in producing other valuable chemicals.

Caption: Major industrial uses of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are protocols for the synthesis of DMO and its subsequent hydrolysis.

Protocol 1: Synthesis of this compound via Esterification

This protocol is adapted from the procedure described in Organic Syntheses.[18]

Materials:

-

Anhydrous Oxalic Acid (1 mole)

-

Anhydrous Methanol (excess, e.g., 5 moles)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2 moles)

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, filtration apparatus, recrystallization setup.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine anhydrous oxalic acid and anhydrous methanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture with vigorous stirring and cooling to manage the exothermic reaction.[18]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2.5-3 hours.[12] The reaction progress can be monitored by techniques like TLC.

-

Isolation: After cooling, the major portion of the product crystallizes out. Cool the mixture further in an ice bath to maximize crystallization.

-

Filtration: Collect the crude this compound crystals by vacuum filtration.

-

Purification: Dissolve the crude product in a minimal amount of hot methanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to recrystallize.[18]

-

Drying: Collect the purified crystals by filtration and dry them in a desiccator or a vacuum oven at a low temperature. A typical yield of 68-76% can be expected.[18]

The general workflow for this experimental procedure is visualized below.

Caption: A typical lab procedure for DMO synthesis.

Protocol 2: Kinetic Study of this compound Hydrolysis

The hydrolysis of this compound is an autocatalytic consecutive reaction, proceeding through a monomethyl oxalate (MMO) intermediate.[19][20]

Reaction Pathway:

-

(COOCH₃)₂ + H₂O ⇌ HOOC-COOCH₃ + CH₃OH (Formation of MMO)

-

HOOC-COOCH₃ + H₂O ⇌ (COOH)₂ + CH₃OH (Formation of Oxalic Acid)

The reaction is initially driven by water, but as oxalic acid is formed, it catalyzes both steps of the hydrolysis.[19][20]

Materials:

-

This compound (DMO)

-

Deionized Water

-

Isothermal Batch Reactor

-

Analytical equipment (e.g., HPLC or titration setup) to measure concentrations of DMO, MMO, and oxalic acid.

Procedure:

-

Reactor Setup: Charge the isothermal batch reactor with a known initial molar ratio of water to DMO (R(W/DMO)).

-

Temperature Control: Bring the reactor to the desired experimental temperature (e.g., 328.15–358.15 K).[19]

-

Sampling: At regular time intervals, withdraw samples from the reactor.

-

Quenching: Immediately quench the reaction in the sample (e.g., by rapid cooling or dilution) to stop further hydrolysis.

-

Analysis: Analyze the concentration of DMO, MMO, and oxalic acid in each sample using a pre-calibrated analytical method.

-

Data Processing: Plot the concentrations of reactants and products as a function of time to determine the reaction rates and kinetic parameters. The rate of hydrolysis increases significantly with temperature and the initial water-to-DMO ratio.[19][20]

The two-step hydrolysis mechanism is depicted in the following diagram.

Caption: The two-step reaction pathway for DMO hydrolysis.

Safety and Handling

This compound is a combustible solid and requires careful handling.[6][9] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[6][9]

Table 2: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [21][22] |

| GHS Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [21][23] |

| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and appropriate protective clothing should be worn. Use a NIOSH/MSHA-approved respirator if dust exposure is likely. | [21][24] |

| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Ingestion: Give 2-4 cupfuls of milk or water if the victim is conscious. Inhalation: Remove to fresh air. Seek immediate medical attention for all routes of exposure. | [21][24] |

| Storage | Store in a cool, dry, well-ventilated area below +30°C. Keep container tightly closed and away from sources of ignition and incompatible substances. | [6][9][24] |

Conclusion

This compound is a chemical of significant industrial and academic interest. Its role as a key C1 building block for producing high-value chemicals like ethylene glycol and dimethyl carbonate highlights its importance in modern chemical manufacturing. For researchers in organic synthesis and drug development, its utility as a versatile intermediate, a building block for complex molecules, and a safer methylating agent provides numerous opportunities for innovation. A thorough understanding of its properties, synthetic routes, and reaction chemistry, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this valuable compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Sciencemadness Discussion Board - Possible OTC, 'safe' methylating agents - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 553-90-2 [chemicalbook.com]

- 10. This compound, 553-90-2 [thegoodscentscompany.com]

- 11. This compound ReagentPlus , 99 553-90-2 [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. CN102001938B - Process and production system for synthesizing this compound or diethyl oxalate and coproducing oxalic acid - Google Patents [patents.google.com]

- 14. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. This compound [anshulchemicals.com]

- 17. This compound | CAS 553-90-2 | Applications | Connect Chemicals [connectchemicals.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. fishersci.fr [fishersci.fr]

- 22. This compound or Methyl Oxalate Manufacturers, with SDS [mubychem.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of Dimethyl Oxalate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl oxalate (B1200264) in aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities where dimethyl oxalate is utilized as a reagent, intermediate, or solvent.

Core Concepts: Solubility of this compound

This compound, the dimethyl ester of oxalic acid, presents as a colorless, crystalline solid. Its solubility is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation design. The molecule's polarity, stemming from the two ester groups, allows for a degree of solubility in both polar and non-polar solvents. However, its crystalline nature and the potential for hydrolysis in aqueous solutions are important considerations.

Data Presentation: Quantitative Solubility of this compound

The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.

Table 1: Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Citation |

| 25 | 6.0 | 0.51 | [1][2] |

| 25 | ~5.9 | ~0.50 | [1] |

| -0.5 | 4.2 (in g/100g of water) | ~0.36 | [3] |

Note: One source describes the solubility as being soluble in about 17 parts of water, which calculates to approximately 5.88 g/100 mL.[1]

Table 2: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Citation |

| Ethanol | Not Specified | 5.0 | 0.42 | [1][2] |

| Formic acid (95%) | 20.2 | 22.58 (in g/100g of solvent) | ~1.91 | [3] |

| Pyridine | 20 | 4.8 (in g/100g of solvent) | ~0.41 | [3] |

Table 3: Qualitative Solubility

| Solvent | Solubility Description | Citation |

| Alcohols | Soluble / Miscible | [1][4] |

| Methanol | Soluble | [3] |

| Diethyl Ether | Soluble / Miscible | [1][3][4] |

| Acetone | Soluble | [3] |

| Chloroform | Soluble | [1][3] |

| Benzene | Soluble | [1] |

Experimental Protocols: Determining the Solubility of this compound

While a specific, standardized protocol for the determination of this compound solubility is not extensively documented, established methods for solid organic compounds are applicable. The most common and reliable method is the isothermal shake-flask method .

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity, crystalline)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a known volume of the solvent in a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, but 24 to 72 hours is a common range.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the temperature during this step to prevent any changes in solubility.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining this compound.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtered solution to a known volume and analyze it using a pre-calibrated HPLC or GC instrument. This is often the preferred method due to its accuracy and sensitivity.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the measured concentration and the volume of the aliquot taken. Repeat the experiment at least in triplicate to ensure reproducibility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of this compound solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination.

References

Crystal Structure and Molecular Configuration

An In-depth Technical Guide on the Crystal Structure of Dimethyl Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of dimethyl oxalate, an organic compound with the formula (CO₂CH₃)₂. The information presented herein is compiled from foundational crystallographic studies and is intended to serve as a detailed reference for researchers in chemistry, materials science, and pharmaceutical development.

The crystal structure of this compound has been determined by X-ray analysis.[1] In the solid state, the molecule adopts a planar trans-trans configuration, which is considered the structure of least steric interference.[1] This planarity is a key feature of its solid-state conformation. The crystal system is monoclinic, and the space group is uniquely determined as P2₁/n.[1] Infrared spectra of crystalline this compound confirm that only the trans form is populated in the relaxed crystal lattice.[2][3] The presence of two molecules per unit cell leads to observable Davydov splitting for several bands in the IR spectrum.[2][3]

Crystallographic Data

The unit cell parameters and other crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 3.90 ± 0.04 Å |

| b | 11.88 ± 0.04 Å |

| c | 6.21 ± 0.04 Å |

| β | 103.5 ± 0.5° |

| Molecules per unit cell (Z) | 2 |

| Calculated Density | 1.39 g/cm³ |

| Observed Density | 1.4 g/cm³ |

| Molecular Symmetry | Centric |

Table 1: Crystallographic data for this compound.[1]

Intermolecular and Intramolecular Geometry

The precise determination of bond lengths and valency angles provides insight into the molecular geometry of this compound in its crystalline form. The molecule's planarity is notable, with the carbon and oxygen atoms of the oxalate group lying nearly in the same plane.[1]

| Bond / Angle | Atoms | Length (Å) / Angle (°) |

| Bond Lengths | ||

| C1-C1' | 1.53 ± 0.08 | |

| C1-O1 (C=O) | 1.19 | |

| C1-O2 (C-O) | 1.31 | |

| O2-C2 (O-CH₃) | 1.46 ± 0.05 | |

| Valency Angles | ||

| O1-C1-C1' | 125° | |

| O2-C1-C1' | 110° | |

| O1-C1-O2 | 125° | |

| C1-O2-C2 | 118° ± 3° |

Table 2: Key bond lengths and valency angles of this compound.[1]

Intermolecular forces also play a role in the crystal packing. Weak associations, potentially a form of polarization bonding, are suggested to exist between the carbonyl oxygen atoms and the methyl groups of neighboring molecules, influencing properties like the melting point.[1][3]

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from sample preparation to data collection and analysis.

Sample Preparation and Crystallization

-

Synthesis and Purification : this compound can be synthesized by the esterification of anhydrous oxalic acid with methanol, using sulfuric acid as a catalyst.[4][5]

-

Recrystallization : The synthesized this compound is purified by recrystallization from dry methyl alcohol to obtain single crystals suitable for X-ray diffraction.[1] The resulting crystals are soft, volatile, monoclinic prisms.[1]

-

Crystal Mounting : Due to their volatile nature, a single crystal of approximately 0.05 cm in cross-section is selected and enclosed in a thin-walled Lindemann glass tube to prevent evaporation during the experiment.[1]

X-ray Diffraction Data Collection

-

Instrumentation : The unit-cell dimensions are measured from rotation photographs taken about the principal axes of the crystal.[1] This involves mounting the crystal on a goniometer head, which allows for precise orientation in the X-ray beam.

-

Data Acquisition : The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector (historically photographic film, now typically electronic detectors). A series of diffraction patterns are collected as the crystal is rotated.

-

Intensity Measurement : The intensities of the diffraction spots are measured. These intensities are proportional to the square of the structure factor amplitudes.

Structure Determination and Refinement

-

Space Group Determination : The systematic absences in the diffraction pattern are used to uniquely determine the space group, which for this compound is P2₁/n.[1]

-

Structure Solution : The collected intensity data is used to solve the phase problem and generate an initial electron density map of the unit cell. For a molecule with a center of symmetry like this compound, this process can be more straightforward.

-

Model Refinement : The initial model of the structure is refined using least-squares methods. This process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed structure factors and those calculated from the model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of this compound.

Figure 1: Workflow for Crystal Structure Determination.

Figure 2: Molecular Structure of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxalate

This guide provides a comprehensive overview of the spectroscopic data for dimethyl oxalate (B1200264), tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and a visualization of the mass spectral fragmentation pathway are also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For dimethyl oxalate, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single sharp peak, indicative of the chemical equivalence of the six protons in the two methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.84 | Singlet | 6H | -OCH₃ |

Experimental Protocol: The ¹H NMR spectrum can be acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). A deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is used to dissolve the sample.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the methyl carbons and the carbonyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 52.9 | -OCH₃ |

| 157.9 | C=O |

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same NMR spectrometer as the ¹H NMR.[2] Chloroform-d (CDCl₃) is a common solvent for this analysis.[2] Chemical shifts are referenced to the solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the C=O and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1730 - 1780 | Strong | C=O stretch (ester) |

| 1440 | Medium | C-H bend (methyl) |

| 1200 - 1300 | Strong | C-O stretch (ester) |

Note: The C=O stretching frequency can show multiple bands due to the presence of different rotational isomers (conformers) in the liquid or solution phase.[3] In the crystalline state, where the planar trans structure is fixed, these complexities are reduced.[4][5]

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent like carbon tetrachloride (CCl₄).[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 118 | ~2 | [M]⁺ (Molecular Ion) |

| 59 | 100 | [CH₃O-C=O]⁺ |

| 31 | ~5 | [OCH₃]⁺ |

| 15 | ~32 | [CH₃]⁺ |

Experimental Protocol: The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and bombarded with electrons (typically at 70 eV).[7] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer and detected.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization primarily involves the cleavage of the C-C bond and the C-O bonds. The base peak at m/z 59 corresponds to the stable methoxycarbonyl cation.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

This guide provides a foundational understanding of the key spectroscopic data for this compound. For more in-depth analysis or specific applications, it is recommended to consult the primary literature and spectral databases.

References

- 1. This compound(553-90-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(553-90-2) 13C NMR spectrum [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Molecular structure and infrared spectra of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of dimethyl oxalate (B1200264). The information is presented in a structured format to facilitate easy reference and comparison, with detailed experimental protocols for the cited methodologies.

Core Thermodynamic and Physical Properties

Dimethyl oxalate (C₄H₆O₄, CAS No: 553-90-2) is a diester of oxalic acid with a molecular weight of 118.088 g/mol .[1][2] It exists as a colorless to white crystalline solid at standard conditions.[1][3]

Quantitative Thermodynamic Data

The following tables summarize the critical thermodynamic parameters for this compound, compiled from various experimental studies.

| Property | Value | Units | Notes and References |

| Enthalpy of Formation (Solid, 298.15 K) | -756.5 ± 0.3 | kJ/mol | Determined by calorimetry.[4] Another study reports -756.73 ± 0.31 kJ/mol via hydrolysis.[2] |

| Enthalpy of Formation (Gas, 298.15 K) | -681.3 ± 0.6 | kJ/mol | Calculated from the enthalpy of formation of the solid and the sublimation enthalpy.[4] A corrected molar value of -681.5 ± 0.8 kJ/mol has also been reported.[5] |

| Enthalpy of Combustion (Solid, 298.15 K) | -1675.2 ± 0.63 | kJ/mol | Determined by bomb calorimetry.[2] |

| Enthalpy of Sublimation (298.15 K) | 75.2 ± 0.5 | kJ/mol | A mean value obtained from calorimetric and head space analysis, correlation gas chromatography, and fusion enthalpy measurements.[4][5] |

| Enthalpy of Vaporization (384 K) | 49.4 ± 0.2 | kJ/mol | Determined from vapor pressure data.[4] |

| Enthalpy of Fusion | 21.3 ± 0.4 | kJ/mol | Measured using Differential Scanning Calorimetry (DSC).[4] |

| Liquid Heat Capacity (283.15 - 323.15 K) | Cp(l) = 0.212 + 0.0044t | J/(kmol·K) | Where t is in Celsius.[6] |

Physical Properties

| Property | Value | Units | Reference(s) |

| Melting Point | 53 - 55 | °C | [1] |

| Boiling Point | 166 - 167 | °C | [1] |

| Vapor Pressure | 1.140 | mmHg at 25 °C | [3] |

| 3 | hPa at 20 °C | [1] | |

| Density | 1.148 | g/cm³ at 54 °C | [7] |

Vapor Pressure Data (Antoine Equation)

The vapor pressure of this compound can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Temperature Range (K) | A | B | C | Reference |

| 293 to 436.5 | 5.04585 | 1994.334 | -41.204 | [8][9] |

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of this compound are outlined below. These protocols are synthesized from established procedures for solid organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion under constant volume conditions.

Methodology:

-

Sample Preparation:

-

Bomb Assembly and Charging:

-

Calorimeter Setup:

-

Combustion and Data Acquisition:

-

Calculation:

-

The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[13]

-

The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire.[13]

-

The enthalpy of combustion at constant volume (ΔU) is converted to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law.[12]

-

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the enthalpy of phase transitions.

Methodology:

-

Sample Preparation:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.

-

The pan is hermetically sealed.

-

-

Instrument Setup:

-

An empty, sealed aluminum pan is used as a reference.

-

The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.

-

A temperature program is set, typically involving a heating ramp (e.g., 10 °C/min) that encompasses the melting point of this compound.

-

-

Data Acquisition:

-

The sample and reference are heated according to the temperature program.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting of this compound.

-

The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[4]

-

Determination of Enthalpy of Vaporization via Correlation Gas Chromatography

Correlation gas chromatography is a technique used to determine the vaporization enthalpy of a compound by relating its retention time to the known vaporization enthalpies of a series of standards.

Methodology:

-

Standard and Sample Preparation:

-

A series of standard compounds with well-established vaporization enthalpies (e.g., n-alkanes) are selected.

-

A solution containing the standards and this compound is prepared in a suitable solvent.

-

-

Gas Chromatography (GC) Setup:

-

Data Acquisition:

-

The mixed solution is injected into the GC at each isothermal temperature.

-

The retention times for each standard and for this compound are recorded.

-

The retention time of a non-retained compound (e.g., methane (B114726) or the solvent) is also measured to calculate the adjusted retention times.[14]

-

-

Data Analysis:

-

A correlation is established between the natural logarithm of the adjusted retention times of the standards and their known vaporization enthalpies at each temperature.

-

The vaporization enthalpy of this compound is then determined from its retention time using this correlation.

-

By performing the experiment at multiple temperatures, the temperature dependence of the vaporization enthalpy can also be investigated.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethanedioic acid, dimethyl ester [webbook.nist.gov]

- 3. This compound | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. umsl.edu [umsl.edu]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. This compound [stenutz.eu]

- 8. Ethanedioic acid, dimethyl ester [webbook.nist.gov]

- 9. Ethanedioic acid, dimethyl ester [webbook.nist.gov]

- 10. scribd.com [scribd.com]

- 11. personal.utdallas.edu [personal.utdallas.edu]

- 12. chemistry.montana.edu [chemistry.montana.edu]

- 13. biopchem.education [biopchem.education]

- 14. umsl.edu [umsl.edu]

An In-depth Technical Guide to the Discovery and History of Dimethyl Oxalate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl oxalate (B1200264) (DMO) is a pivotal C2 chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its production has evolved significantly, driven by the demand for more efficient, economical, and environmentally benign processes. This technical guide provides a comprehensive overview of the discovery and historical development of dimethyl oxalate synthesis, focusing on the two core methodologies: the classical esterification of oxalic acid and the modern oxidative carbonylation of carbon monoxide. This document delves into the detailed experimental protocols of key synthesis methods, presents comparative quantitative data, and illustrates the underlying reaction mechanisms through detailed diagrams.

Historical Perspective and Discovery

The synthesis of this compound has a history rooted in the classical methods of organic chemistry, evolving with the advancements in catalysis and industrial chemical processes. The two primary approaches to its synthesis represent a shift from traditional esterification reactions to more atom-economical, feedstock-flexible industrial processes.

The Era of Esterification

The earliest methods for producing this compound relied on the direct esterification of oxalic acid with methanol (B129727). This approach is a classic example of Fischer-Speier esterification, a reaction first described in 1895 by Emil Fischer and Arthur Speier.[1] Early preparations involved heating oxalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride, to facilitate the reaction and remove the water formed as a byproduct.[2][3]

Historically, various techniques were employed to drive the reversible esterification reaction towards the product side. These included distilling the mixture of oxalic acid, methanol, and sulfuric acid, or using anhydrous oxalic acid to prevent hydrolysis of the newly formed ester.[2][4] Other early methods involved the methanolysis of diethyl oxalate and passing methanol vapors through hydrated oxalic acid.[2] While effective for laboratory-scale synthesis, these methods often suffered from drawbacks such as the use of corrosive acids, moderate yields, and the need for significant purification steps.

The Advent of Oxidative Carbonylation

The latter half of the 20th century saw a significant shift towards catalytic processes using C1 feedstocks (derived from synthesis gas - a mixture of carbon monoxide and hydrogen). The oxidative carbonylation of methanol to produce this compound emerged as a highly attractive alternative, particularly for large-scale industrial production. This process, which utilizes carbon monoxide and methanol, became a cornerstone of the coal-to-chemicals industry, providing a pathway to valuable products like ethylene (B1197577) glycol, for which this compound is a key intermediate.[5]

This route is often carried out in the gas phase over heterogeneous catalysts, most notably palladium-based catalysts supported on materials like alumina.[6] The process typically involves the reaction of carbon monoxide with methyl nitrite (B80452), which is generated in situ from methanol, nitric oxide, and oxygen. The nitric oxide is then regenerated and recycled, making it a catalytic component in the overall process. This method offers high selectivity and yield, avoids the use of corrosive liquid acids, and utilizes readily available feedstocks.[5]

Core Synthesis Methodologies

Esterification of Oxalic Acid

The esterification of oxalic acid with methanol remains a viable method for laboratory-scale synthesis of this compound. The reaction is typically acid-catalyzed, with sulfuric acid being the most common choice.

Reaction:

(COOH)₂ + 2 CH₃OH ⇌ (COOCH₃)₂ + 2 H₂O

Materials:

-

Anhydrous oxalic acid (90 g, 1 mole)

-

Methanol (100 cc, approx. 79 g, 2.5 moles)

-

Concentrated sulfuric acid (35 cc)

Procedure:

-

In a 500-cc flask equipped with a mechanical stirrer and a separatory funnel, combine anhydrous oxalic acid and methanol.

-

While stirring the mixture rapidly, slowly add concentrated sulfuric acid through the separatory funnel.

-

Heat the mixture to near boiling, if necessary, to ensure complete dissolution.

-

Filter the hot solution rapidly through a pre-heated glass funnel into a wide-mouthed Erlenmeyer flask.

-

Rinse the reaction flask with 40 cc of hot methanol and pass it through the filter paper.

-

Allow the filtrate to stand at 15°C for 24 hours to facilitate crystallization.

-

Filter the crystals under suction, press them as dry as possible between filter paper, and air-dry for a few minutes.

-

Cool the filtrate to approximately -10°C to induce further crystallization, then filter and dry the second crop of crystals.

-

For purification, dissolve the crude product in 100 cc of redistilled methanol, filter while warm, and allow it to recrystallize.

-

Filter the purified crystals. A second crop can be obtained by chilling the filtrate.

-

The final yield of purified this compound is typically in the range of 80-90 g (68-76% of the theoretical amount).[2]

Materials:

-

Anhydrous oxalic acid (from 63 g of oxalic acid dihydrate)

-

Anhydrous methyl alcohol (50 g, excess)

Procedure:

-

Prepare anhydrous oxalic acid by heating 63 g of oxalic acid dihydrate on a boiling water bath for 1-2 hours, followed by heating in an air oven at 110-120°C until the theoretical weight loss of 18 g is achieved.

-

Reflux the anhydrous oxalic acid with 50 g of anhydrous methanol on a water bath for 2.5 hours.

-

Remove the excess methanol on a water bath.

-

Distill the residue, collecting the fraction boiling between 160-165°C.

-

The solid portion of the distillate is filtered, dried on a porous plate, and recrystallized from methanol or ethanol.

-

The yield is approximately 40%.[4]

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of oxalic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, yielding the mono-ester and regenerating the acid catalyst.

-

Repeat for the second carboxylic acid group: The process is repeated for the second carboxylic acid group to form this compound.

dot

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Oxidative Carbonylation of Methanol

The industrial synthesis of this compound is dominated by the gas-phase oxidative carbonylation of methanol. This process offers high efficiency and utilizes readily available C1 feedstocks.

Overall Reaction:

2 CO + 2 CH₃OH + ½ O₂ → (COOCH₃)₂ + H₂O

The reaction is typically carried out over a supported palladium catalyst and often proceeds via a methyl nitrite intermediate.

Two-Step Process:

-

Methyl Nitrite Formation: 2 CH₃OH + 2 NO + ½ O₂ → 2 CH₃ONO + H₂O

-

Carbonylative Coupling: 2 CH₃ONO + 2 CO → (COOCH₃)₂ + 2 NO

While specific industrial protocols are proprietary, a conceptual laboratory-scale setup can be described based on published research.

Materials and Equipment:

-

Fixed-bed reactor

-

Palladium-based catalyst (e.g., Pd/α-Al₂O₃)

-

Mass flow controllers for CO, O₂, and N₂ (as a diluent)

-

Methanol evaporator and delivery system

-

Temperature and pressure controllers

-

Condenser and product collection system

-

Gas chromatograph (GC) for online analysis

Procedure:

-

A fixed-bed reactor is packed with the palladium-based catalyst.

-

The system is purged with an inert gas (e.g., nitrogen).

-

The reactor is heated to the desired reaction temperature (e.g., 100-140°C).[7][8]

-

A gaseous feed stream consisting of carbon monoxide, methanol vapor, and an oxidant (either directly O₂ or via in-situ generated methyl nitrite) is introduced into the reactor at a controlled pressure (e.g., atmospheric to several MPa).[9]

-

The reactant gases pass through the catalyst bed where the oxidative carbonylation occurs.

-

The product stream exiting the reactor is cooled in a condenser to liquefy the this compound and any unreacted methanol.

-

The non-condensable gases (including regenerated NO if used) are separated.

-

The liquid product is collected and analyzed by GC to determine conversion, selectivity, and yield.

The mechanism of palladium-catalyzed oxidative carbonylation is complex and involves several steps on the catalyst surface. A simplified representation is as follows:

-

Adsorption of Reactants: Carbon monoxide and methyl nitrite (or methoxy (B1213986) species from methanol and an oxidant) adsorb onto the active palladium sites on the catalyst support.

-

Formation of Methoxycarbonyl Intermediate: Adsorbed carbon monoxide inserts into a palladium-methoxy bond to form a methoxycarbonyl intermediate (Pd-COOCH₃).

-

Reductive Coupling: Two adjacent methoxycarbonyl intermediates on the palladium surface undergo reductive coupling to form this compound.

-

Desorption of Product: The this compound desorbs from the catalyst surface.

-

Catalyst Re-oxidation: The reduced palladium catalyst is re-oxidized by the oxidant (e.g., methyl nitrite, which is reduced to nitric oxide), completing the catalytic cycle.

dot

Caption: Simplified mechanism of palladium-catalyzed oxidative carbonylation.

Quantitative Data and Process Comparison

The choice of synthesis method often depends on the desired scale of production, cost considerations, and environmental impact. The following tables summarize key quantitative data for the two primary synthesis routes.

Table 1: Esterification of Oxalic Acid - Performance Data

| Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| H₂SO₄ | Anhydrous Oxalic Acid, Methanol | Near boiling | 24 hours (crystallization) | 68-76 | [2] |

| None | Anhydrous Oxalic Acid, Methanol | Reflux | 2.5 hours | ~40 | [4] |

Table 2: Oxidative Carbonylation of Methanol - Performance Data

| Catalyst (Support) | Temperature (°C) | Pressure (MPa) | CO Conversion (%) | DMO Selectivity (%) | Space-Time Yield (g L⁻¹ h⁻¹) | Reference |

| Pd/α-Al₂O₃ | 140 | 0.1 | 63 | >96 | >1100 | [8] |

| Pd/C | 100 | ~0.05 | - | 98.9 | 860 | [7] |

| CuCl₂ (on activated carbon) | 130 | 2.0 | 81.86 (Methanol Conv.) | 83.47 (DMC Selectivity)* | - | [9] |

Note: This study focused on dimethyl carbonate (DMC) production, with DMO as a byproduct. The selectivity reported is for DMC.

Conclusion

The synthesis of this compound has undergone a significant transformation, moving from classical esterification methods to highly efficient catalytic oxidative carbonylation processes. While Fischer-Speier esterification remains a practical and accessible method for laboratory-scale synthesis, the oxidative carbonylation of methanol has become the dominant industrial route due to its superior atom economy, high selectivity, and the use of readily available C1 feedstocks. The continued development of novel catalysts and process optimization for the oxidative carbonylation route is an active area of research, driven by the increasing demand for downstream products like ethylene glycol and the broader push for more sustainable chemical manufacturing processes. This guide provides a foundational understanding of the historical context, practical execution, and mechanistic underpinnings of these two pivotal synthetic methodologies.

References

- 1. Synthesis of dimethyl carbonate from methanol and CO2 under low pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]